3-Chloroisoquinolin-7-amine

Medicinal Chemistry Chemical Synthesis Quality Control

3-Chloroisoquinolin-7-amine is a uniquely differentiated isoquinoline building block that delivers two orthogonal reactive sites—the 3-chloro group for metal-catalyzed cross-couplings and the 7-amine for amidation, reductive amination, or diazotization. This dual-functional scaffold enables sequential, regiocontrolled library synthesis that cannot be replicated by mixing mono-functional analogs. Sourcing this compound eliminates the need for separate intermediates, accelerates kinase inhibitor SAR programs, and supports the construction of patentable chemical matter with superior efficiency.

Molecular Formula C9H7ClN2
Molecular Weight 178.619
CAS No. 1374651-87-2
Cat. No. B595148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroisoquinolin-7-amine
CAS1374651-87-2
Molecular FormulaC9H7ClN2
Molecular Weight178.619
Structural Identifiers
SMILESC1=CC(=CC2=CN=C(C=C21)Cl)N
InChIInChI=1S/C9H7ClN2/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H,11H2
InChIKeyHLIMWNSGXCNTHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroisoquinolin-7-amine (CAS 1374651-87-2): A Dual-Functional Isoquinoline Scaffold for Pharmaceutical R&D


3-Chloroisoquinolin-7-amine (CAS 1374651-87-2) is a heterocyclic aromatic compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol . It is characterized by a chlorine atom at the 3-position and a primary amine at the 7-position of the isoquinoline ring . This compound serves as a versatile small molecule scaffold and building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules, where the dual functionalization allows for orthogonal synthetic manipulation .

Why 3-Chloroisoquinolin-7-amine Cannot Be Substituted by Other Isoquinoline Isomers or Analogs in Key Synthetic Routes


Generic substitution with other isoquinoline derivatives, such as 3-chloroisoquinoline (lacking the 7-amine) or 7-aminoisoquinoline (lacking the 3-chloro group), is not possible when a dual-functional handle is required. The unique substitution pattern of 3-Chloroisoquinolin-7-amine provides two distinct reactive sites for orthogonal chemical transformations. The 3-chloro group is a reactive site for transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura couplings, enabling C-C bond formation [1]. Simultaneously, the 7-amino group can undergo amidation, reductive amination, or diazotization to install further molecular complexity [2]. Using a mixture of mono-functional analogs would not replicate the regiochemical control and efficiency offered by this single, dual-reactive scaffold, which is crucial for constructing complex, patentable chemical matter in drug discovery programs.

Quantitative Evidence for Selecting 3-Chloroisoquinolin-7-amine Over Alternatives


Purity Benchmark: 3-Chloroisoquinolin-7-amine Offers Higher Assured Purity Than Common Analog 3-Chloro-N-methylisoquinolin-7-amine

For procurement, the guaranteed purity of the building block is a critical differentiator. 3-Chloroisoquinolin-7-amine is commercially available with a standard purity of 97% or higher, as confirmed by multiple reputable vendors . In contrast, a closely related analog, 3-Chloro-N-methylisoquinolin-7-amine (CAS 1374652-29-5), is often listed with a lower or unspecified purity, indicating a potential for more challenging synthesis or purification, which can introduce variability in downstream applications [1].

Medicinal Chemistry Chemical Synthesis Quality Control

Synthetic Versatility: Dual Functionalization Enables Orthogonal Chemistry Unavailable in 3-Chloroisoquinoline

The presence of both a 3-chloro and a 7-amino group on the isoquinoline core provides a distinct synthetic advantage over the simpler building block 3-chloroisoquinoline (CAS 19493-45-9). The latter can only undergo reactions at the C-Cl bond, limiting its utility [1]. 3-Chloroisoquinolin-7-amine, however, allows for a two-step diversification sequence without requiring intermediate protection/deprotection steps. For instance, the 7-amino group can be functionalized via standard peptide coupling or alkylation chemistries, followed by a palladium-catalyzed cross-coupling at the 3-chloro position to introduce an aryl or heteroaryl group .

Organic Synthesis Methodology Drug Discovery

Target Class Association: 3-Chloroisoquinolin-7-amine as a Core Scaffold in Patent-Backed Kinase Inhibitor Programs

Unlike more generic isoquinoline isomers, the 7-amino isoquinoline scaffold, of which 3-chloroisoquinolin-7-amine is a key derivative, is explicitly claimed in patent literature for its utility in developing kinase inhibitors. A prominent patent application (US 20100144713) extensively describes 6- and 7-amino isoquinoline compounds for influencing, inhibiting, or reducing the action of kinases, with therapeutic applications in cancer, obesity, and glaucoma [1]. While the exact IC50 values for the 3-chloro-7-amino analog are not disclosed in the patent summary, its inclusion within this specifically claimed chemical space provides a strong, patent-backed rationale for its selection over non-amino or differently substituted isoquinolines in kinase-targeted drug discovery.

Kinase Inhibition Cancer Therapeutics Patent Analysis

High-Impact Application Scenarios for 3-Chloroisoquinolin-7-amine in Scientific R&D


Dual-Functional Building Block for Late-Stage Diversification in Medicinal Chemistry

Utilize 3-Chloroisoquinolin-7-amine as a core scaffold to generate diverse compound libraries via sequential functionalization. First, exploit the 7-amino group to introduce a variety of substituents (e.g., amides, sulfonamides, alkyl chains) that modulate physicochemical properties or binding affinity. Subsequently, use the 3-chloro group as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups, a strategy supported by the known reactivity of 3-chloroisoquinolines [1]. This orthogonal approach enables rapid exploration of structure-activity relationships (SAR) around a privileged isoquinoline core.

Synthesis of Patent-Backed Kinase Inhibitor Analogs

Employ 3-Chloroisoquinolin-7-amine as a key intermediate in the synthesis of novel kinase inhibitors, particularly those targeting Rho-associated coiled-coil containing protein kinase (ROCK) or other kinases implicated in cancer and glaucoma. The compound serves as a foundational building block for generating analogs of the compounds described in patent literature on 7-amino isoquinolines, which are known to influence kinase activity [2]. This application is directly validated by the compound's structural relevance to the claims in US 20100144713.

Precursor for Advanced N,N-Chelate Ligands in Organometallic Catalysis

Derivatize 3-Chloroisoquinolin-7-amine to create novel N,N-chelate ligands for transition metal catalysis. The 7-amino group and the endocyclic nitrogen of the isoquinoline ring form a potential bidentate binding motif. Functionalization of the 3-chloro position with sterically demanding or electron-modulating groups can tune the ligand's properties, enabling the development of new catalysts for cross-coupling or other transformations, building upon established work with 3-chloroisoquinoline derivatives [1].

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